molecular formula C11H15F3N2O7 B6604275 (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid CAS No. 2260917-56-2

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid

Cat. No. B6604275
CAS RN: 2260917-56-2
M. Wt: 344.24 g/mol
InChI Key: SRQGRGMSSFGTJE-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid, or (2S)-2-PFBTA, is an organic compound with a unique structure and a wide range of applications. It is a colorless solid that is soluble in water and other organic solvents. Its unique chemical structure makes it an ideal compound for a variety of scientific and industrial applications.

Mechanism of Action

((2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid)-2-PFBTA acts as a strong acid due to its trifluoroacetic acid moiety. The trifluoroacetic acid moiety is highly reactive and can easily donate protons to reactants in a variety of chemical reactions. In addition, the pyrrolidin-2-ylformamide moiety of (this compound)-2-PFBTA can act as a nucleophile, which allows it to react with electrophiles in a variety of reactions.
Biochemical and Physiological Effects
(this compound)-2-PFBTA has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. In addition, it has been shown to inhibit the activity of certain G protein-coupled receptors, which are involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

((2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid)-2-PFBTA has several advantages and limitations for use in laboratory experiments. One of the main advantages of using (this compound)-2-PFBTA is its high solubility in a variety of solvents, which makes it ideal for use in a variety of reactions. Additionally, its strong acidity makes it ideal for use as a catalyst in a variety of reactions. However, (this compound)-2-PFBTA can be toxic and can cause irritation if it comes into contact with skin or eyes. Therefore, it is important to use appropriate safety precautions when handling (this compound)-2-PFBTA.

Future Directions

There are a number of potential future directions for the use of ((2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid)-2-PFBTA. One potential use is in the synthesis of peptides and proteins for use in drug discovery and development. Additionally, (this compound)-2-PFBTA could be used in the synthesis of a variety of organic compounds, such as dyes and pigments. Furthermore, it could be used in the synthesis of polymers and other materials for use in industrial applications. Finally, (this compound)-2-PFBTA could be used in the synthesis of novel compounds for use in medical research.

Synthesis Methods

The synthesis of ((2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid)-2-PFBTA can be achieved by a variety of methods. The most commonly used method is the reaction of pyrrolidin-2-ylformamide with trifluoroacetic anhydride in anhydrous dimethylformamide (DMF). This reaction yields (this compound)-2-PFBTA as the main product in high yield. Other methods of synthesis include the reaction of pyrrolidin-2-ylformamide with trifluoroacetic acid in acetonitrile or the reaction of pyrrolidin-2-ylformamide with trifluoroacetic acid in aqueous acetic acid.

Scientific Research Applications

((2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid)-2-PFBTA is widely used in scientific research due to its unique properties. It is a strong acid, which makes it ideal for use as a catalyst in a variety of reactions. It is also used as a reagent in chemical syntheses and as a solvent in the preparation of organic compounds. Furthermore, it is used as a component in the synthesis of peptides, proteins, and other biologically active molecules.

properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5.C2HF3O2/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5;3-2(4,5)1(6)7/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16);(H,6,7)/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGRGMSSFGTJE-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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